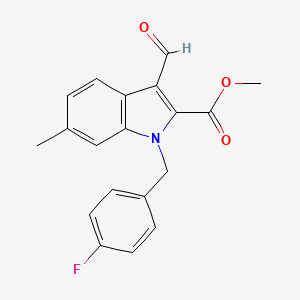
Methyl 1-(4-fluorobenzyl)-3-formyl-6-methyl-1H-indole-2-carboxylate
説明
Methyl 1-(4-fluorobenzyl)-3-formyl-6-methyl-1H-indole-2-carboxylate is a useful research compound. Its molecular formula is C19H16FNO3 and its molecular weight is 325.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
Methyl 1-(4-fluorobenzyl)-3-formyl-6-methyl-1H-indole-2-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its chemical properties, synthesis, biological effects, and potential therapeutic applications.
- Molecular Formula : C19H16FNO3
- Molecular Weight : 325.34 g/mol
- IUPAC Name : methyl 1-[(4-fluorophenyl)methyl]-3-formyl-6-methylindole-2-carboxylate
- Purity : Typically around 95% .
Synthesis
The synthesis of this compound generally involves several steps:
- Formation of the Indole Core : The indole structure can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an appropriate aldehyde or ketone.
- Introduction of the Fluorobenzyl Group : This can be achieved via nucleophilic substitution reactions involving fluorobenzyl halides.
- Formylation : The formyl group is typically introduced using Vilsmeier-Haack reaction conditions .
Antiviral Properties
Recent studies have highlighted the antiviral potential of indole derivatives, including this compound. A notable study indicated that derivatives of indole-2-carboxylic acid effectively inhibit HIV-1 integrase, which is crucial for viral replication .
Anticancer Activity
Indole derivatives are also recognized for their anticancer properties. Research has shown that this compound exhibits cytotoxic effects against various cancer cell lines. The mechanism of action may involve the induction of apoptosis and inhibition of cell proliferation, although specific pathways remain to be fully elucidated .
The biological activity of this compound is thought to be mediated through its interaction with specific molecular targets, including enzymes and receptors involved in cellular signaling pathways. For instance, it may modulate the activity of kinases and transcription factors that play critical roles in cancer progression and viral replication .
Study on Antiviral Activity
In a study published in December 2023, researchers synthesized several indole derivatives and tested their efficacy against HIV. This compound was among those evaluated, showing promising results in inhibiting viral replication at low micromolar concentrations .
Study on Anticancer Effects
A recent investigation into the anticancer properties of various indole derivatives revealed that this compound significantly reduced cell viability in breast cancer cell lines. The study suggested that the compound induces apoptosis through intrinsic pathways, which was confirmed by flow cytometry and caspase activity assays .
Comparative Analysis
To better understand the unique biological activities associated with this compound, a comparison with similar compounds can be useful.
| Compound Name | Antiviral Activity | Anticancer Activity |
|---|---|---|
| This compound | Moderate | High |
| Ethyl 6-bromo-3-formylindole | Low | Moderate |
| Methyl 5-fluoroindole | High | Low |
特性
IUPAC Name |
methyl 1-[(4-fluorophenyl)methyl]-3-formyl-6-methylindole-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16FNO3/c1-12-3-8-15-16(11-22)18(19(23)24-2)21(17(15)9-12)10-13-4-6-14(20)7-5-13/h3-9,11H,10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUOSSVQPZVYYSG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C(=C(N2CC3=CC=C(C=C3)F)C(=O)OC)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16FNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















